An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the benzonitrile moiety is also a key structural feature in various bioactive molecules.[1][2][3] This document delves into the predicted physicochemical characteristics of this specific isomer, outlines established methodologies for its synthesis and characterization, and discusses its potential applications in research and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole-Benzonitrile Scaffold
The fusion of a pyrazole ring system with a benzonitrile moiety creates a molecular scaffold with significant potential in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[1][2] They are integral components of numerous pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.
The benzonitrile group, a benzene ring substituted with a cyano (-C≡N) group, is also a recognized pharmacophore. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[3] Its inclusion in a molecule can influence metabolic stability and cell permeability. The combination of these two pharmacophores in 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile suggests a molecule with promising prospects for interacting with biological targets.
This guide will focus on the specific isomer, 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile, providing a detailed exploration of its physicochemical properties, which are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile is not extensively available in the public domain. However, its physicochemical properties can be reliably predicted using computational models and by comparison with structurally similar compounds.[4][5][6] These properties are fundamental to predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile. These values are derived from established computational algorithms and provide a strong foundation for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₉N₃ | Defines the elemental composition. |
| Molecular Weight | 183.21 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and affects solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | Correlates with hydrogen bonding potential and cell permeability. |
| Hydrogen Bond Donors | 0 | Influences interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Influences interactions with biological targets. |
| Rotatable Bonds | 1 | Relates to conformational flexibility. |
| pKa (most basic) | 2.0 - 3.0 | Affects ionization state at physiological pH. |
Note: These values are predictions and should be confirmed experimentally.
Structural and Electronic Properties
The structure of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile features a planar pyrazole ring linked to a benzene ring. This planarity can facilitate π-π stacking interactions with biological macromolecules. The nitrogen atoms in the pyrazole ring and the nitrile group are key sites for hydrogen bonding.
Caption: 2D structure of 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile.
Experimental Protocols: Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of pyrazole derivatives typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1]
Caption: Proposed synthetic workflow for 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile.
Step-by-Step Methodology:
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Hydrazone Formation: React 3-formylbenzonitrile with methylhydrazine in a suitable solvent such as ethanol or methanol. This reaction is often carried out at room temperature or with gentle heating.[7]
-
Cyclization: The resulting hydrazone can then be cyclized to form the pyrazole ring. This step may require a catalyst, such as a mineral acid or a Lewis acid, and is typically performed at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]
Analytical Characterization
The identity and purity of the synthesized 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile should be confirmed using standard analytical techniques.[9][10][11][12]
Characterization Workflow:
Caption: Analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule, confirming the connectivity of the atoms and the positions of the substituents.[9][10]
-
Mass Spectrometry (MS): MS will be used to determine the molecular weight of the compound, confirming its elemental composition.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N stretch of the nitrile group and the C=N and C=C stretches of the pyrazole and benzene rings.[9]
-
Melting Point Analysis: The melting point of the purified compound will serve as an indicator of its purity.
Potential Applications in Drug Discovery
The structural motifs present in 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile suggest several potential applications in drug discovery and development.
-
Enzyme Inhibition: The pyrazole and benzonitrile moieties are found in numerous enzyme inhibitors.[13] This compound could be screened against various enzyme targets, such as kinases, which are often implicated in cancer and inflammatory diseases.
-
Anticancer Research: The pyrazole core is a key component of several anticancer agents.[2][13] Further investigation into the antiproliferative activity of this compound against various cancer cell lines is warranted.
-
Antimicrobial Agents: Pyrazole derivatives have also shown promise as antimicrobial agents.[10] The compound could be tested for its efficacy against a panel of bacterial and fungal strains.
Conclusion
3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile is a compound with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies based on established scientific principles and data from analogous structures. The insights presented here are intended to facilitate further research and development of this promising molecular scaffold. The combination of the versatile pyrazole ring and the pharmacologically relevant benzonitrile group makes this compound a compelling candidate for future drug discovery programs.
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